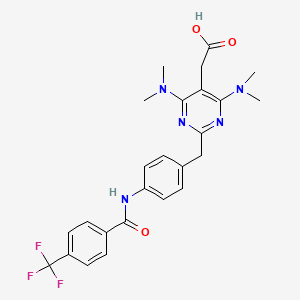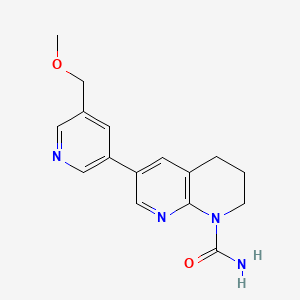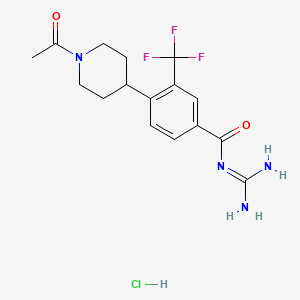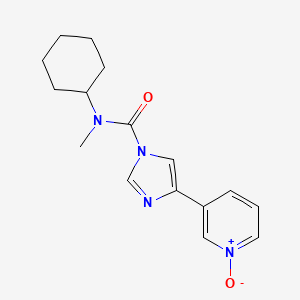
Bis-Mal-PEG3
説明
Bis-Mal-PEG3 is a non-cleavable linker for bio-conjugation that contains two Maleimides groups linked through a linear PEG chain . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The maleimide groups will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .
Molecular Structure Analysis
The molecular formula of this compound is C22H30N4O9 . It has a molecular weight of 494.5 g/mol . The structure includes two maleimide groups linked through a linear PEG chain .Physical And Chemical Properties Analysis
This compound has a molecular weight of 494.5 g/mol . Its molecular formula is C22H30N4O9 . The compound has a topological polar surface area of 161 Ų . It has a rotatable bond count of 18 . The compound has a complexity of 752 .科学的研究の応用
1. Biomedical Research and Therapeutics
Bis(maleidophenyl)-PEG2000, also known as Bis-Mal-PEG2000, has been extensively used in biomedical research, particularly in the modification of hemoglobin (Hb). It's a bifunctional protein cross-linker targeted to sulfhydryl groups, introducing intra-tetrameric cross-links into oxy-HbA. This modification has been shown to have only a limited influence on the oxygen affinity and cooperativity of HbA. However, it significantly reduces the Bohr effect, which is the oxygen-binding affinity of hemoglobin in response to changes in pH. Interestingly, this cross-bridging retains the sensitivity of HbA to allosteric effectors such as 2,3-diphosphoglycerate, IHP, and chloride, although to a lesser degree compared to unmodified HbA. Due to its oxy-conformational specificity and limited influence on oxygen affinity, Bis-Mal-PEG2000 is seen as a promising candidate for stabilizing new designer low oxygen affinity hemoglobins, which are generated through recombinant DNA technology for applications as hemoglobin-based therapeutics (Manjula et al., 2000).
2. Biochemical Analysis and Quality Control
In the realm of biochemical analysis and quality control, Bis-Mal-PEG has been a focus in the separation and detection processes, particularly in the context of protein PEGylation. A significant challenge has been the chromatographic separation and detection of low-level bis-Mal-PEG in mono-Mal-PEG, due to the polydispersity of the analytes and the minor difference between the desired mono-Mal-PEG and the bis-Mal-PEG impurity. A study by Tang et al. (2012) detailed a methodology using reversed-phase high-pressure liquid chromatography (HPLC) with UV detection to successfully resolve this issue. The developed method conditions were specific, accurate, and sensitive, marking a critical advancement in the quality assessment of mono-Mal-PEG as a raw material for protein PEGylation (Tang et al., 2012).
3. Nanotechnology and Material Science
In nanotechnology and material science, the structural attributes of Bis-Mal-PEG have been exploited for various applications. A study investigated the design and synthesis of PEG-based ligands with multidentate anchoring groups to test their ability to provide colloidal stability to semiconductor quantum dots and gold nanoparticles in extreme buffer conditions. The ligands, made of a PEG segment appended with two thioctic acid or two dihydrolipoic acid anchoring groups, showed remarkable long-term colloidal stability under extreme pH conditions and in the presence of high salt concentrations. This breakthrough opens up possibilities for using these stable probes in a variety of bio-related studies where resistance to degradation under extreme conditions is highly desirable (Stewart et al., 2010).
作用機序
Target of Action
Bis-Mal-PEG3 is a PEG-based PROTAC linker . It is a short, homobifunctional, crosslinking reagent that links two molecules together . The primary targets of this compound are molecules with sulfhydryl (—SH) groups, such as peptides and proteins .
Mode of Action
This compound interacts with its targets via the thiol-maleimide reaction, also known as the thiol-Michael addition . The maleimide groups at either end of the PEG3 spacer react specifically and efficiently with reduced sulfhydryls at pH 6.5-7.5 to form stable thioether bonds .
Biochemical Pathways
It’s known that the compound plays a role in the synthesis of protacs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
Peg-based compounds like this compound are generally known for their enhanced solubility, increased stability, reduced tendency toward aggregation, and reduced immunogenicity . These properties can significantly impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific proteins it targets. By linking two molecules together, this compound can influence the function of these molecules and potentially alter cellular processes .
生化学分析
Biochemical Properties
Bis-Mal-PEG3 is a non-cleavable linker for bio-conjugation that contains two maleimides groups linked through a linear PEG chain . The maleimide groups will react with a thiol group to form a covalent bond, enabling the connection of biomolecules with a thiol .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a PROTAC linker. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a linker in PROTACs. The maleimide groups at either end of the this compound molecule can react with thiol groups on target proteins, forming a covalent bond . This allows the PROTAC to bind to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .
Metabolic Pathways
As a component of PROTACs, this compound would be involved in the ubiquitin-proteasome pathway, which is responsible for protein degradation .
特性
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O9/c27-17(5-9-25-19(29)1-2-20(25)30)23-7-11-33-13-15-35-16-14-34-12-8-24-18(28)6-10-26-21(31)3-4-22(26)32/h1-4H,5-16H2,(H,23,27)(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEOJIBJOGJZDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[6-[[5-Chloranyl-2-[(3~{s},5~{r})-3,5-Dimethylpiperidin-1-Yl]pyrimidin-4-Yl]amino]-1-Methyl-2-Oxidanylidene-Quinolin-3-Yl]oxy-~{n}-Methyl-Ethanamide](/img/structure/B606081.png)
![4-[[[5-(2-ethoxycarbonyl-1H-indol-5-yl)-1-methylpyrazole-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B606084.png)
![ethyl 2-[4-[(1S)-1-[(4,5-dichloro-1,6-dimethylindole-2-carbonyl)amino]-2-hydroxyethyl]phenyl]sulfonylacetate](/img/structure/B606086.png)

![2-[4-[3-[(1R)-1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B606090.png)


![4-[4-[(Dimethylamino)methyl]-3,5-Dimethoxy-Phenyl]-2-Methyl-2,7-Naphthyridin-1-One](/img/structure/B606094.png)
![Yl)pyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B606098.png)
![N-(3-{5-[(1-Ethylpiperidin-4-Yl)(Methyl)amino]-3-(Pyrimidin-5-Yl)-1h-Pyrrolo[3,2-B]pyridin-1-Yl}-2,4-Difluorophenyl)propane-1-Sulfonamide](/img/structure/B606099.png)

![(1R,3S)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methyl-3-(propanoylamino)cyclopentane-1-carboxamide](/img/structure/B606103.png)

